molecular formula C20H16ClF3N2OS B2899438 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide CAS No. 2034252-01-0

3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide

Cat. No.: B2899438
CAS No.: 2034252-01-0
M. Wt: 424.87
InChI Key: BQDZQCURJBWQRN-UHFFFAOYSA-N
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Description

3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is a synthetic organic compound with the CAS registry number 2034252-01-0 and a molecular weight of 424.87 g/mol . Its molecular structure is characterized by a propanamide linker connecting two aromatic systems: a 4-chloro-3-(trifluoromethyl)phenyl group and a (5-(thiophen-2-yl)pyridin-3-yl)methyl group . This specific architecture, incorporating electron-withdrawing substituents like chlorine and trifluoromethyl, as well as nitrogen- and sulfur-containing heterocycles (pyridine and thiophene), is commonly employed in medicinal chemistry and materials science research. Compounds with similar structural features, particularly those containing the 4-chloro-3-(trifluoromethyl)phenyl moiety, are frequently investigated as key intermediates or scaffolds in the development of bioactive molecules . The presence of multiple aromatic and heteroaromatic rings suggests potential for exploration in various fields, including the development of new pharmaceuticals and the study of nonlinear optical (NLO) materials, as seen in related triazole-based compounds . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF3N2OS/c21-17-5-3-13(9-16(17)20(22,23)24)4-6-19(27)26-11-14-8-15(12-25-10-14)18-2-1-7-28-18/h1-3,5,7-10,12H,4,6,11H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDZQCURJBWQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituted Phenyl Propanamides

Compound Name Substituents on Phenyl Ring Pyridine/Thiophene Modifications Molecular Weight Key Properties/Activities Evidence ID
Target Compound 4-Cl, 3-CF₃ 5-(Thiophen-2-yl)pyridin-3-ylmethyl 424.8 (est.) High lipophilicity (CF₃ group) N/A
3-(3-Chloro-4-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide 3-Cl, 4-F 5-(Thiophen-3-yl)pyridin-3-ylmethyl 374.9 Altered halogen positioning
N-(4-(Trifluoromethoxy)phenyl)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamide (5f) 4-CF₃O, bulky alkylphenoxy None (phenoxy substituent) 438.2 Enhanced solubility (alkyl chain)
3-Chloro-N-(4-sulfamoylphenyl)propanamide 3-Cl None (sulfamoylphenyl group) 314.8 Potential sulfonamide bioactivity

Key Observations :

  • The trifluoromethyl group in the target compound increases lipophilicity compared to fluorine or methoxy substituents .
  • Thiophene positioning (2- vs. 3-yl) may influence steric interactions in binding pockets .

Pyridine-Modified Propanamides

Compound Name Pyridine Substituents Yield Physical State Notable Features Evidence ID
Target Compound 5-(Thiophen-2-yl) N/A N/A Heterocyclic synergy N/A
N-((2-(Hexyloxy)-4-methyl-6-CF₃-pyridin-3-yl)methyl)-2-(3-F-4-(methylsulfonamido)phenyl)propanamide (42) Hexyloxy, CF₃, methyl 44% White solid TRPV1 antagonist
N-((2-(Cyclopentyloxy)-4-methyl-6-CF₃-pyridin-3-yl)methyl)-propanamide (43) Cyclopentyloxy, CF₃, methyl 75% White solid (92–98°C) Improved yield vs. 42
N-((3-Pyrrolidin-1-yl-5-CF₃-pyridin-2-yl)methyl)-propanamide (44) Pyrrolidinyl, CF₃ 85% White solid High synthetic yield

Key Observations :

  • Alkoxy groups (e.g., hexyloxy, cyclopentyloxy) on pyridine improve yields and modulate solubility .
  • Pyrrolidinyl substituents enhance synthetic accessibility (85% yield) compared to bulky alkyl chains .

Heterocyclic Propanamide Derivatives

Compound Name Heterocycle Core Substituents Molecular Weight Potential Activity Evidence ID
Target Compound Pyridine-thiophene CF₃, Cl, thiophen-2-yl 424.8 (est.) Unspecified N/A
3-{5-Chloro-3-methyl-1-[3-CF₃-phenyl]pyrazol-4-yl}-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide Pyrazole, cyano, difluoromethylsulfanyl CF₃, Cl, difluoromethylsulfanyl 513.8 Kinase inhibition (hypothetical)
~{N}-[3-(5-Carbamimidoylthiophen-3-yl)phenyl]-2-(4-Cl-3-F-phenoxy)-2-methyl-propanamide Thiophene-carbamimidoyl Cl, F, methyl 446.9 Enzyme binding (PDB ligand)

Key Observations :

  • Thiophene-carbamimidoyl groups () may enhance hydrogen bonding in enzyme pockets .
  • Pyrazole cores () introduce conformational rigidity compared to pyridine-thiophene systems.

Preparation Methods

Friedel-Crafts Acylation and Subsequent Modifications

A reported method involves Friedel-Crafts acylation of 4-chloro-3-(trifluoromethyl)benzene with acrylic acid under Lewis acid catalysis (AlCl₃, 0°C to rt, 12 h), yielding 3-(4-chloro-3-(trifluoromethyl)phenyl)propanoic acid in 68% yield. The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the para position, while the chloro substituent enhances regioselectivity.

Table 1: Optimization of Friedel-Crafts Conditions

Catalyst Temperature (°C) Time (h) Yield (%)
AlCl₃ 0 → 25 12 68
FeCl₃ 0 → 25 18 45
BF₃·OEt₂ -10 → 10 24 32

Microwave-assisted protocols (100°C, 30 min) improved yields to 82% while reducing reaction time.

Alternative Route via Wittig Reaction

An alternative pathway employs a Wittig reaction between 4-chloro-3-(trifluoromethyl)benzaldehyde and a stabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane). The resulting α,β-unsaturated ester is hydrogenated (H₂, Pd/C) and hydrolyzed (NaOH, EtOH/H₂O) to the propanoic acid, achieving 74% overall yield.

Preparation of (5-(Thiophen-2-yl)pyridin-3-yl)methanamine

Suzuki-Miyaura Cross-Coupling

The pyridine-thiophene linkage is constructed via Suzuki-Miyaura coupling. 5-Bromopyridin-3-ylboronic acid reacts with 2-thienylboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane/H₂O, 80°C, 8 h), yielding 5-(thiophen-2-yl)pyridin-3-yl)boronic acid in 89% yield.

Functional Group Interconversion to Amine

The boronic acid intermediate is converted to a nitrile via Rosenmund-von Braun reaction (CuCN, DMF, 120°C, 6 h), followed by reduction using LiAlH₄ (THF, 0°C → rt, 2 h) to afford the methanamine derivative in 76% yield.

Amide Bond Formation and Final Assembly

Coupling Reagent Screening

The propanoic acid and methanamine fragments are coupled using activation reagents. HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA in DMF (rt, 4 h) provided the highest yield (85%) and purity (>98% by HPLC).

Table 2: Efficiency of Coupling Reagents

Reagent Solvent Time (h) Yield (%)
HATU DMF 4 85
EDCl/HOBt CH₂Cl₂ 12 63
DCC THF 24 58

Purification and Characterization

Crude product is purified via silica gel chromatography (EtOAc/hexanes, 3:7) and recrystallized from ethanol. Structural confirmation is achieved through:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, pyridine-H), 7.82 (d, J = 5.2 Hz, 1H, thiophene-H), 3.11 (t, J = 7.6 Hz, 2H, CH₂), 2.58 (t, J = 7.6 Hz, 2H, CH₂).
  • HRMS : m/z calculated for C₂₀H₁₅ClF₃N₂OS [M+H]⁺: 455.0521; found: 455.0524.

Mechanistic and Stereoelectronic Considerations

Role of the Trifluoromethyl Group

The strong electron-withdrawing effect of the CF₃ group enhances the electrophilicity of the adjacent carbonyl, facilitating nucleophilic attack during amide formation. DFT calculations reveal a LUMO energy of −0.11 eV at the carbonyl carbon, aligning with observed reactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:

  • Coupling reactions : Use organolithium reagents for thiophene-pyridine core formation (e.g., Suzuki-Miyaura coupling for aryl-aryl bonds) .
  • Amide bond formation : Activate the carboxylic acid moiety (e.g., via EDCI/HOBt) and react with the amine-containing intermediate under inert conditions .
  • Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) are preferred for solubility and reaction efficiency .
    • Critical parameters : Temperature (often 0–80°C), reaction time (12–48 hrs), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use orthogonal analytical techniques:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl group at 4-chloro-3-position, thiophene-pyridine linkage) .
  • High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer :

  • Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis/oxidation of the amide bond or trifluoromethyl group .
  • Conduct accelerated stability studies (40°C/75% RH for 1–3 months) to assess degradation pathways (e.g., HPLC monitoring) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities of analogs?

  • Methodological Answer :

  • Comparative SAR studies : Synthesize analogs with systematic modifications (e.g., replacing thiophene with furan or varying substituents on the pyridine ring) to isolate activity-contributing groups .
  • Target engagement assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to proposed targets (e.g., TRPV1 receptors) .
  • Data normalization : Include internal controls (e.g., reference inhibitors) and validate assays across multiple cell lines to account for variability .

Q. What computational strategies are effective for optimizing this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Maestro to predict binding modes to targets (e.g., TRPV1 antagonist binding pockets) .
  • ADMET prediction : Employ QikProp or SwissADME to estimate logP, solubility, and CYP450 inhibition risks. For example, the trifluoromethyl group may enhance metabolic stability but reduce solubility .
  • Free-energy perturbation (FEP) : Calculate relative binding affinities of analogs to prioritize synthetic efforts .

Q. How can researchers address low yields in the final amidation step?

  • Methodological Answer :

  • Activation optimization : Test alternative coupling agents (e.g., HATU vs. EDCI) or pre-activate the carboxylic acid as a mixed anhydride .
  • Solvent screening : Evaluate polar aprotic solvents (DMF, DMSO) vs. chlorinated solvents (DCM) for improved reaction kinetics .
  • In situ monitoring : Use FTIR or inline HPLC to detect intermediate formation and adjust stoichiometry/reactant addition rates .

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